

Validating the Allosteric Binding of AXKO-0046 Dihydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: AXKO-0046 dihydrochloride

Cat. No.: B10854900

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **AXKO-0046 dihydrochloride** with alternative compounds, focusing on the validation of its allosteric binding to Lactate Dehydrogenase B (LDHB). Experimental data is presented to facilitate an objective assessment of its performance.

Introduction to AXKO-0046 Dihydrochloride

AXKO-0046 dihydrochloride is a selective, uncompetitive inhibitor of Lactate Dehydrogenase B (LDHB), a crucial enzyme in cancer metabolism.^{[1][2][3][4][5]} It exhibits an EC50 value of 42 nM for LDHB inhibition.^{[1][2][3][4][5]} Structural studies, including X-ray crystallography, have confirmed that AXKO-0046 binds to a novel allosteric site on the LDHB enzyme, distinct from the active catalytic site.^{[2][3]} This binding occurs at the interface where two dimers of the enzyme tetramerize.^{[2][3]} The allosteric mechanism is further supported by the observation that its inhibitory activity is uncompetitive with respect to both NADH and pyruvate, meaning it binds to the enzyme-substrate complex.^[2]

Comparison with Alternative Allosteric and Active-Site Modulators

To objectively evaluate the allosteric binding and inhibitory potential of AXKO-0046, it is compared with other known LDHB modulators. These include the potent inhibitor GNE-140, the

classic inhibitor oxamate, and the naturally occurring flavonoids luteolin and quercetin, which have also been shown to bind to the same allosteric site as AXKO-0046.

Table 1: Quantitative Comparison of LDHB Inhibitors

Compound	Target(s)	Mechanism of Action	EC50 (LDHB)	IC50 (LDHB)	Ki (LDHB)	Notes
AXKO-0046 dihydrochloride	LDHB (selective)	Allosteric, Uncompetitive	42 nM	-	-	Binds to a novel allosteric site at the tetramerization interface. [2] [3]
(R)-GNE-140	LDHA, LDHB	Active-site	-	5 nM	9.58 μ M (in cell lysate)	Potent inhibitor of both LDHA (IC50 = 3 nM) and LDHB. [6] [7] [8] [9] [10]
Sodium Oxamate	LDHA, LDHB	Active-site, Competitive (with pyruvate)	-	33.8 μ M	1.4 mM (for gossypol, a non-selective inhibitor)	A well-known, non-selective LDH inhibitor. [11] [12] [13] [14] [15] [16]
Luteolin	LDHB (and others)	Allosteric, Uncompetitive	-	-	44.8 nM (for LDHA)	Binds to the same allosteric site as AXKO-0046. [11] Ki for LDHB not specified.

Quercetin	LDHB (and others)	Allosteric, Uncompetitive	-	-	841.2 nM (for LDHA)	Binds to the same allosteric site as AXKO-0046. ^[11] Ki for LDHB not specified.
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Note: Data for different parameters (EC50, IC50, Ki) are presented as available in the literature and may not be directly comparable due to different experimental conditions. The Ki for GNE-140 was determined in cell lysate, which may differ from measurements with purified enzyme.

Detailed Experimental Protocols

Validating the allosteric binding of a compound like AXKO-0046 involves a combination of enzymatic assays and biophysical techniques. Below are detailed methodologies for key experiments.

LDHB Enzyme Kinetics Assay

This protocol is designed to determine the inhibitory activity and mechanism of a test compound against LDHB.

Materials:

- Recombinant human LDHB enzyme
- Nicotinamide adenine dinucleotide (NADH)
- Pyruvate
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
- Test compound (e.g., **AXKO-0046 dihydrochloride**) dissolved in a suitable solvent (e.g., DMSO)

- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- Create a series of dilutions of the test compound in the assay buffer.
- In a 96-well plate, add 50 μ L of the assay buffer to each well.
- Add 10 μ L of the test compound dilution to the appropriate wells. For control wells, add 10 μ L of the solvent.
- Add 20 μ L of a 10 mM NADH solution to each well.
- Initiate the reaction by adding 20 μ L of a 50 mM pyruvate solution to each well.
- Immediately place the plate in a microplate reader pre-set to 340 nm and 37°C.
- Measure the decrease in absorbance at 340 nm over time (kinetic read), which corresponds to the oxidation of NADH.
- To determine the mechanism of inhibition, repeat the assay with varying concentrations of both NADH and pyruvate.
- Calculate the rate of reaction for each condition and determine the EC₅₀ or IC₅₀ values by plotting the reaction rate against the inhibitor concentration. Lineweaver-Burk plots can be used to visualize the mechanism of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of a compound to its target protein.

Materials:

- SPR instrument (e.g., Biacore)

- Sensor chip (e.g., CM5)
- Recombinant human LDHB enzyme
- Test compound (e.g., **AXKO-0046 dihydrochloride**)
- Immobilization buffer: 10 mM sodium acetate, pH 5.0
- Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Immobilize the LDHB enzyme onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of dilutions of the test compound in the running buffer.
- Inject the test compound dilutions over the immobilized LDHB surface at a constant flow rate.
- Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association of the compound.
- After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
- Regenerate the sensor surface between different compound concentrations using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

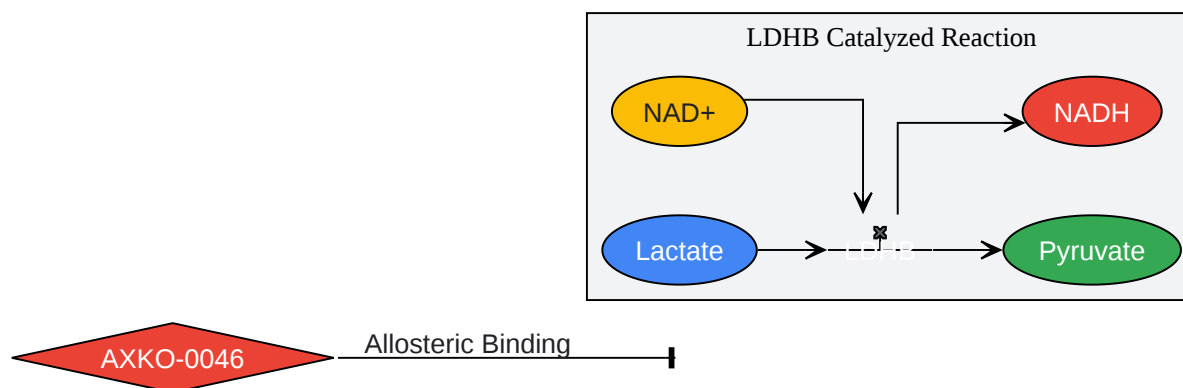
- Isothermal titration calorimeter
- Recombinant human LDHB enzyme
- Test compound (e.g., **AXKO-0046 dihydrochloride**)
- Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

- Thoroughly dialyze both the LDHB enzyme and the test compound against the same buffer to minimize heat of dilution effects.
- Degas both solutions before the experiment.
- Load the LDHB solution into the sample cell of the calorimeter.
- Load the test compound solution into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
- Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat change.
- Integrate the heat signal for each injection to generate a binding isotherm.
- Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (K_d , n , ΔH , and ΔS).

Mandatory Visualizations

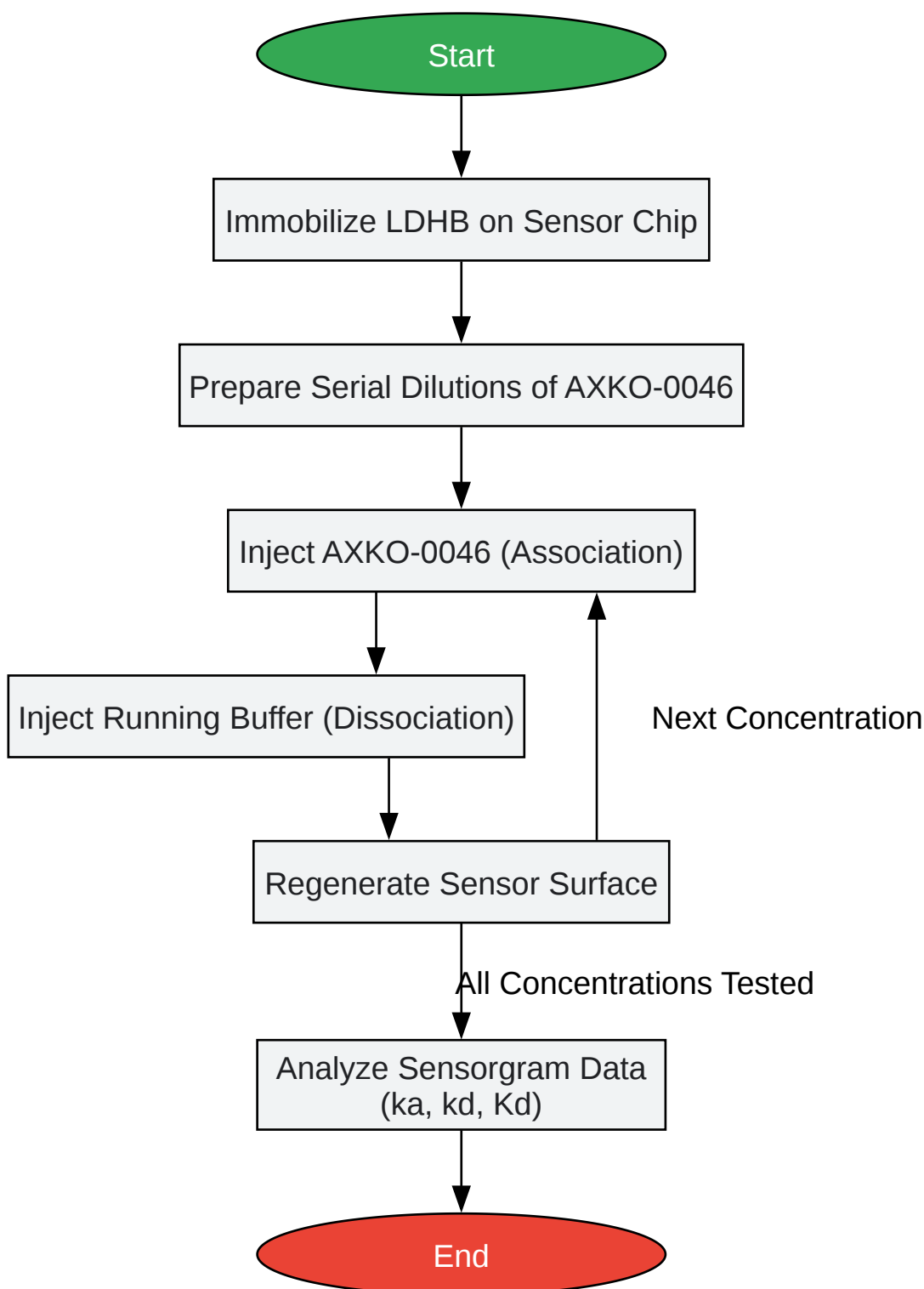
Signaling Pathway



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Caption: Allosteric inhibition of the LDHB-catalyzed conversion of lactate to pyruvate by AXKO-0046.

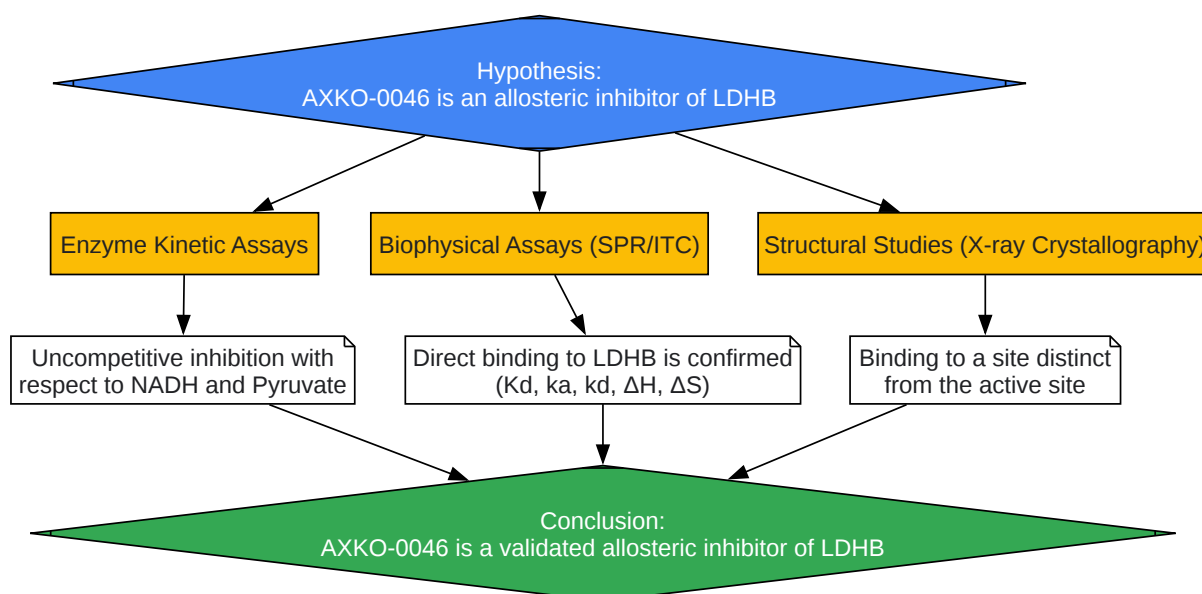
Experimental Workflow: Surface Plasmon Resonance (SPR)



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Caption: A typical experimental workflow for analyzing protein-ligand interactions using SPR.

Logical Relationship: Validation of Allosteric Binding



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Caption: Logical framework for the experimental validation of allosteric enzyme inhibition.

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